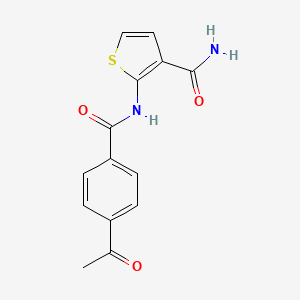

2-(4-Acetylbenzamido)thiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-[(4-acetylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8(17)9-2-4-10(5-3-9)13(19)16-14-11(12(15)18)6-7-20-14/h2-7H,1H3,(H2,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQBNOVQXCNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-Acetylbenzamido)thiophene-3-carboxamide typically involves the condensation of 4-acetylbenzoic acid with thiophene-3-carboxamide under specific reaction conditions. The reaction may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .

Análisis De Reacciones Químicas

2-(4-Acetylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxidized, reduced, or substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

2-(4-Acetylbenzamido)thiophene-3-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(4-Acetylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Key Observations :

- Positional Isomerism: The acetyl group at C2 in the target compound vs.

- Ring Modifications : Fused rings (e.g., tetrahydrobenzo or cyclopenta) in JAMI1001A and 8a improve conformational stability but reduce solubility .

- Electron-Withdrawing Groups: Cyano (92a) and trifluoromethyl (JAMI1001A) groups enhance oxidative stability and receptor affinity .

Antioxidant Activity

Enzyme Inhibition

Tau Aggregation Inhibition

- Compound 13: Reduced tau fibril formation by 60% in thioflavin T assays, possibly due to hydroxyimino and cyclopropylamino groups stabilizing soluble tau .

Physicochemical Properties

- Solubility: Carboxamide and polar groups (e.g., hydroxyimino in compound 13) enhance aqueous solubility, whereas fused aromatic systems (e.g., JAMI1001A) reduce it .

- Thermal Stability : Crystallographic studies of analogous compounds (e.g., ) suggest that acetyl and carboxamide groups facilitate intermolecular hydrogen bonding, improving melting points .

Research Findings and Implications

Antioxidant Efficacy : The 3-carboxamide position is critical for radical scavenging, as seen in compounds 92a and 92b .

Enzyme-Targeted Design : Chloroacetamido (8a) and trifluoromethyl (JAMI1001A) groups are promising for covalent and allosteric modulation, respectively .

Structural Flexibility : Fused rings (e.g., tetrahydrobenzo) balance stability and activity but require optimization for solubility .

Actividad Biológica

Overview

2-(4-Acetylbenzamido)thiophene-3-carboxamide is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound features a thiophene ring substituted with an acetylbenzamido group and a carboxamide group, making it a subject of interest for drug discovery and development.

The primary mechanism of action for this compound involves the inhibition of mitochondrial complex I . This inhibition is crucial as complex I plays a significant role in the electron transport chain, impacting ATP production and cellular metabolism. Studies have shown that compounds targeting this complex can exhibit antitumor properties by disrupting energy metabolism in cancer cells .

Antitumor Activity

Research indicates that derivatives of thiophene-3-carboxamide, including this compound, demonstrate potent antitumor activity. For instance, a related compound, JCI-20679, has been shown to inhibit the growth of various human cancer cell lines through its action on mitochondrial complex I. The growth inhibition profiles suggest that these compounds may offer unique therapeutic avenues distinct from traditional anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminothiophene-3-carboxamide | Amino group instead of acetylbenzamido | Antimicrobial |

| 4-Acetylbenzoic acid | Lacks thiophene ring | Limited biological activity |

| Thiophene-3-carboxamide | Carboxamide group without acetyl substitution | Antitumor potential |

This table highlights how the specific substitution pattern in this compound contributes to its distinct biological activities compared to other thiophene derivatives.

Case Studies and Research Findings

-

Antitumor Mechanism Study :

- A study investigating the antitumor effects of JCI-20679 (a derivative similar to this compound) demonstrated that inhibition of mitochondrial complex I led to reduced viability in various cancer cell lines. The growth inhibition was correlated with the compound's ability to localize within mitochondria, indicating a targeted mechanism of action against cancer cells .

-

Antimicrobial Effectiveness :

- In studies involving structurally related thiophene compounds, significant antibacterial and antifungal activities were observed. These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Acetylbenzamido)thiophene-3-carboxamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions starting with the thiophene core. A common approach includes:

- Step 1 : Coupling of 2-aminothiophene-3-carboxamide with 4-acetylbenzoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).

- Optimization : Reaction yields improve under inert atmospheres (argon/nitrogen) and controlled temperatures (0–25°C). Solvent choice (DMF vs. dichloromethane) and catalyst ratios (e.g., triethylamine as a base) are critical for minimizing side products .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and regioselectivity (e.g., acetyl group integration at δ ~2.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₃N₂O₃S: 295.0584) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound screened for preliminary biological activity?

- In vitro assays :

- Antimicrobial : Broth microdilution against Mycobacterium tuberculosis (MIC determination) .

- Kinase inhibition : DELFIA-based displacement assays targeting JNK isoforms (e.g., IC₅₀ values for JNK1/2 vs. JNK3) .

- Controls : Include reference inhibitors (e.g., BI-78D322 for JNK) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve JNK inhibitory potency?

- Key modifications :

- Thiophene substitution : Unsubstituted 3-carboxamide is optimal; methyl groups at positions 4/5 reduce activity (IC₅₀ increases from 5.4 μM to >25 μM) .

- Aryl acetic acid derivatives : Replacements with naphthyl groups enhance hydrophobic interactions in the ATP-binding pocket .

- Assay platforms : Use LanthaScreen™ kinase assays for cellular activity (e.g., TNF-α-stimulated c-Jun phosphorylation) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Target-specific profiling :

- Polyketide synthase 13 (Pks13) : Validate mycobacterial membrane disruption via mycolic acid synthesis inhibition .

- Kinase selectivity panels : Test against 26+ kinases (e.g., p38α, MAPK) to confirm JNK isoform specificity .

- Mechanistic studies : Molecular docking (PDB ID: 1UKI) identifies dual binding modes (ATP and JIP1 docking sites) .

Q. How can in vitro-to-in vivo translation be optimized for this compound?

- Pharmacokinetics :

- Metabolic stability : Assess microsomal half-life (human/rat liver microsomes) with LC-MS quantification .

- Solubility enhancement : Introduce sulfonyl or trifluoromethyl groups to improve bioavailability .

- In vivo models : Use JNK-dependent disease models (e.g., insulin resistance in mice) with dose-ranging studies (1–50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.